

# Allosteric Inhibition of MALT1 by MLT-231: A Technical Guide

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## Compound of Interest

Compound Name: MLT-231

Cat. No.: B8146324

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## Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways that are crucial for the activation and proliferation of lymphocytes. As a paracaspase, MALT1 possesses both scaffolding and proteolytic functions that are integral to the nuclear factor- $\kappa$ B (NF- $\kappa$ B) signaling cascade. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. **MLT-231** is a potent and selective allosteric inhibitor of MALT1, demonstrating significant potential in preclinical studies for the treatment of MALT1-dependent malignancies. This technical guide provides an in-depth overview of the allosteric inhibition of MALT1 by **MLT-231**, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the activity of **MLT-231** against MALT1.

Table 1: In Vitro Activity of **MLT-231**

Parameter	Value	Cell Line/System	Reference
MALT1 Enzymatic Inhibition (IC50)	9 nM	Biochemical Assay	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
BCL10 Cleavage Inhibition (IC50)	160 nM	Cellular Assay	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
OCI-Ly3 Cellular Proliferation	Inhibited in the low micromolar range (19.5-10000 nM)	OCI-Ly3 cells	<a href="#">[1]</a>

Table 2: In Vivo Efficacy of **MLT-231** in an OCI-Ly10 ABC-DLBCL Xenograft Model

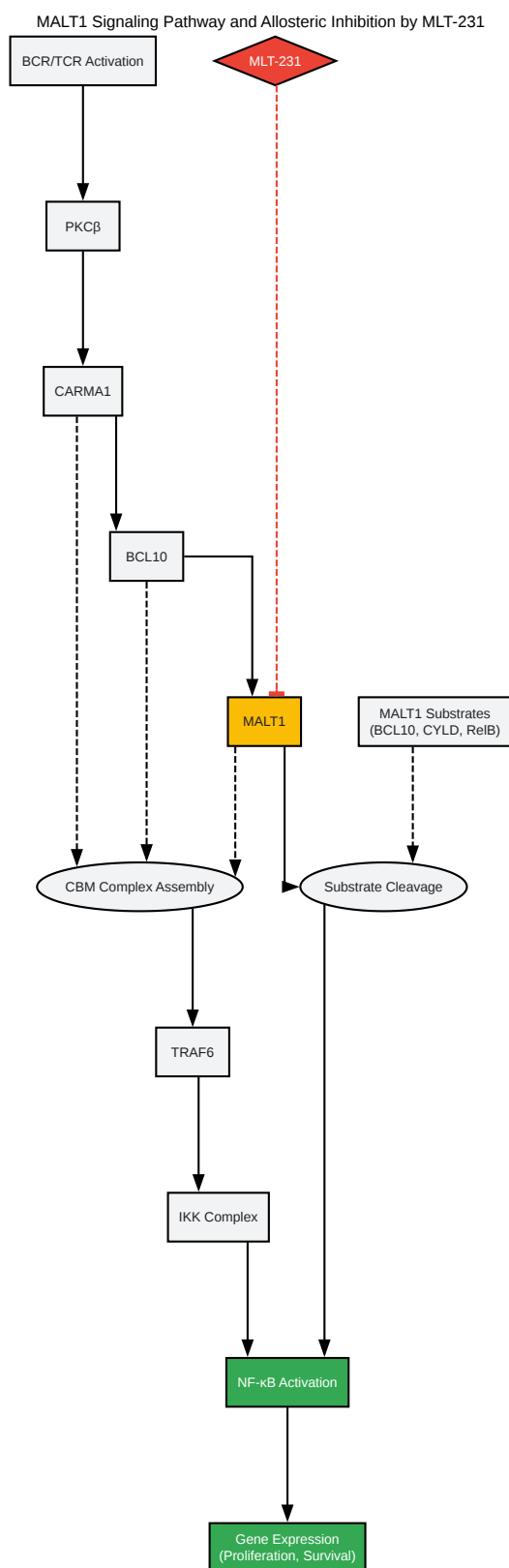
Dosage and Schedule	Outcome	Reference
100 mg/kg, oral, twice daily for 2 weeks	Exhibited antitumor efficacy	<a href="#">[2]</a>

Table 3: Pharmacokinetic Parameters of **MLT-231**

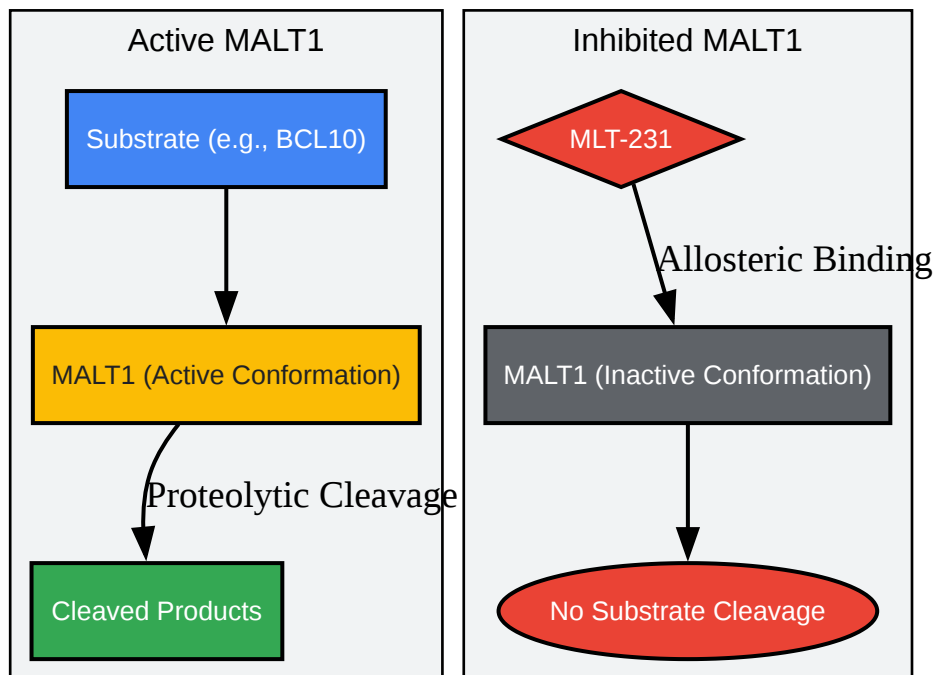
Species	Route	Dose (mg/kg)	Cmax (nM)	T1/2 (hours)	AUC0-24 (nM*h)	Bioavailability (%)	Reference
BALB/c Mice	IV	1	-	1.9	-	-	<a href="#">[1]</a>
BALB/c Mice	PO	3	549	-	3096	99	<a href="#">[1]</a>
Sprague-Dawley Rats	IV	1	-	3.2	-	-	<a href="#">[1]</a>
Sprague-Dawley Rats	PO	3	46	-	547	61	<a href="#">[1]</a>

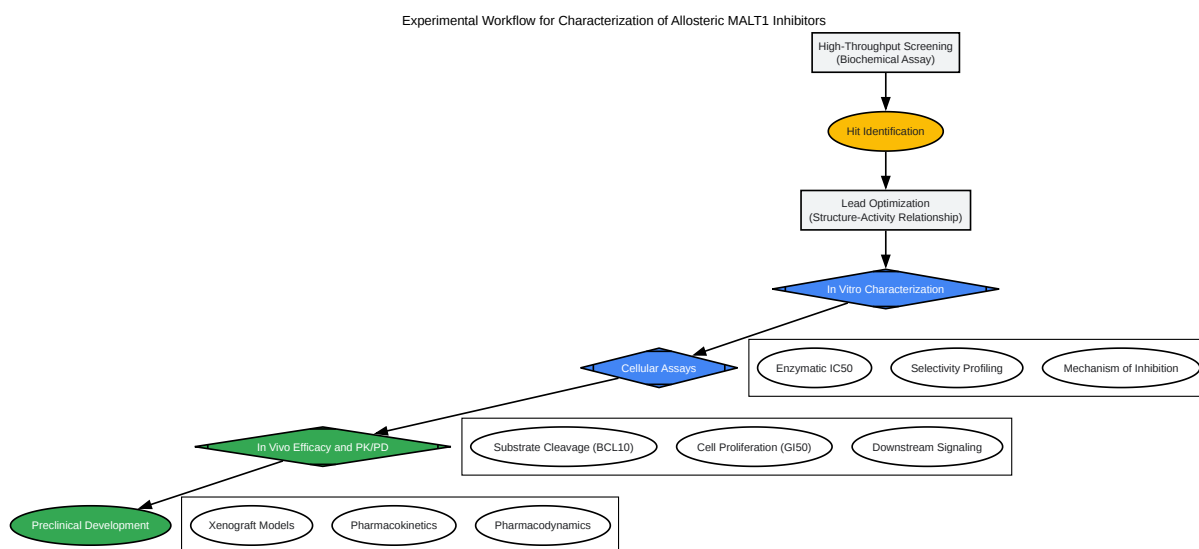
## Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF- $\kappa$ B signaling pathway and the point of intervention for **MLT-231**.



## Mechanism of Allosteric Inhibition of MALT1 by MLT-231





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